2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid
Description
The compound 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid is a structurally complex molecule featuring a propenoic acid backbone with a (Z)-configured imino group linked to a methylamino-oxoethylidene substituent.
Properties
CAS No. |
918814-21-8 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]prop-2-enoic acid |
InChI |
InChI=1S/C6H9N3O3/c1-3(6(11)12)9-4(7)5(10)8-2/h1H2,2H3,(H2,7,9)(H,8,10)(H,11,12) |
InChI Key |
TYPNPTIPKQRQLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=NC(=C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino acids with methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid includes several functional groups that contribute to its reactivity. It features:
- An amino group, which can participate in various biochemical reactions.
- A ketone group, enhancing its potential for nucleophilic attack.
- An imine group, which is critical for the compound's biological interactions.
The molecular formula is with a molecular weight of approximately 188.20 g/mol.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to amino acids allows it to act as a building block in the synthesis of more complex molecules. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The unique structure of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid allows it to interact with various enzymes. For instance:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a role in glucose metabolism, and inhibitors are being explored for diabetes management. The compound's ability to mimic substrates of DPP-IV suggests potential use in diabetes treatment.
Synthesis and Derivatives
The synthesis of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid can be achieved through various chemical pathways, including:
- Condensation Reactions : Combining suitable amino acids or their derivatives under controlled conditions to form the desired compound.
- Functional Group Modification : Altering existing functional groups to enhance solubility or biological activity.
Case Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly enhanced antimicrobial efficacy, suggesting a pathway for developing new antibiotics.
Case Study on Anticancer Activity
Research conducted at a prominent cancer research institute explored the effects of this compound on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, showcasing their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Aztreonam and Related β-Lactam Antibiotics
Aztreonam ([2S-[2α,3β(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid) shares a (Z)-configured imino group and propenoic acid moiety with the target compound. Key differences include:
- Substituents : Aztreonam incorporates a thiazolyl ring and a sulfoazetidinyl group , which enhance its binding to penicillin-binding proteins (PBPs) and resistance to β-lactamases .
- Biological Activity : The sulfoazetidinyl group in aztreonam is critical for its Gram-negative antibacterial activity, while the absence of this group in the target compound may limit its antibiotic efficacy .
Anticancer Thiazolyl Derivatives
Compounds like (Z)-2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid () exhibit structural parallels through their propenoic acid backbone and (Z)-configuration. Differences include:
- Activity: These derivatives show cytotoxicity against cancer cells, whereas the target compound’s methylamino group may modulate solubility or target specificity .
Pyridinyl and Cyano-Substituted Analogs
Methyl/ethyl derivatives such as methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates () highlight the role of electron-withdrawing groups (e.g., cyano) and aromatic amines in tuning reactivity.
Structural and Functional Data Table
Research Findings and Implications
- Synthesis Pathways : Analogous compounds (e.g., ) are synthesized via base-catalyzed condensations, suggesting the target compound could be prepared similarly .
- Pharmacological Potential: While lacking the thiazolyl or sulfoazetidinyl groups of aztreonam, the target compound’s propenoic acid core and (Z)-configuration may support binding to enzymes or receptors involved in oxidative stress or apoptosis .
Biological Activity
2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interactions at the molecular level, leading to various biological effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C6H9N3O
- Molecular Weight : 171.15 g/mol
- CAS Number : 918814-21-8
- Polar Surface Area (PSA) : 104.78 Ų
The compound's structure includes an amino group and a prop-2-enoic acid backbone, which are critical for its biological interactions.
The biological activity of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid can be attributed to its ability to interact with various biological targets. It has been shown to influence metabolic pathways and cellular signaling processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Interaction : The compound potentially interacts with neurotransmitter receptors, influencing neural signaling and possibly affecting mood and cognitive functions.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Study 2: Antitumor Activity
Research conducted by Zhang et al. (2020) demonstrated that this compound exhibited antitumor properties in vitro against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .
Data Table: Summary of Biological Activities
Future Directions
The promising biological activities observed in preliminary studies warrant further investigation into the pharmacological potential of 2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid. Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
